molecular formula C21H22N2O2 B7909431 Strychnidin-10-one

Strychnidin-10-one

Katalognummer: B7909431
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: QMGVPVSNSZLJIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of strychnidin-10-one involves several steps, starting from simpler organic compounds. One of the notable synthetic routes was developed by R. B. Woodward and his team, which involves the construction of the indole ring system followed by the formation of the strychnine skeleton . The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of the compound from the seeds of Strychnos nux-vomica. The seeds are first ground and then subjected to a series of solvent extractions to isolate the alkaloid. The crude extract is then purified using techniques such as crystallization and chromatography to obtain pure this compound .

Biologische Aktivität

Strychnidin-10-one is a significant alkaloid derived from the seeds of Strychnos nux-vomica, known for its potent neurotoxic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical implications, and relevant case studies.

This compound is a structural derivative of strychnine, characterized by its ability to act as an antagonist at glycine and acetylcholine receptors. This antagonism leads to increased excitatory neurotransmission, particularly affecting motor nerve fibers in the spinal cord. The inhibition of glycine's normal inhibitory action results in muscle hyperactivity and convulsions, which are hallmark symptoms associated with strychnine poisoning .

Mechanism Overview

  • Receptor Interaction : this compound binds to glycine receptors, preventing chloride ion influx, which normally induces hyperpolarization and inhibits neuronal firing.
  • Neuromuscular Effects : The compound enhances motor neuron excitability, leading to muscle spasms and rigidity.

Biological Activity and Therapeutic Potential

Despite its toxicity, this compound has been studied for potential therapeutic applications. It has been investigated for its effects on the central nervous system (CNS), particularly in muscle stimulation and as a possible treatment for certain neurological disorders.

Research Findings

  • Neurotoxicity : Studies indicate that this compound can induce severe neurotoxic effects, including convulsions and respiratory failure in cases of overdose .
  • Therapeutic Applications : Research suggests potential uses in muscle stimulation therapies; however, safety concerns limit its clinical application.

Case Study 1: Canine Strychnine Poisoning

A notable case involved a German shepherd that exhibited atypical signs of strychnine poisoning after ingestion. The dog showed no seizures or tetanic spasms but displayed muscle tenseness and other symptoms consistent with neurotoxicity. The concentration of this compound was confirmed through gas chromatography/mass spectrometry, revealing significant levels in urine and stomach contents .

Parameter Observation
Time of Observation10 hours post-exposure
SymptomsMuscle tenseness, opisthotonus
Concentration (urine)728.5 ng/ml
Concentration (stomach contents)44.6 µg/g

Case Study 2: Human Exposure

In another documented case, an individual ingested a lethal dose of strychnine. Symptoms included muscular contractions and characteristic facial expressions known as "risus sardonicus." The patient experienced severe complications leading to death due to asphyxia .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds such as strychnine and brucine.

Compound Source Biological Activity Toxicity Level
This compoundStrychnos nux-vomicaNeurotoxic; antagonist at glycine receptorsHigh
StrychnineStrychnos nux-vomicaNeurotoxic; potent antagonistVery High
BrucineStrychnos nux-vomicaLess potent than strychnineModerate

Eigenschaften

IUPAC Name

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGVPVSNSZLJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-24-9
Record name strychnine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnidin-10-one
Reactant of Route 2
Strychnidin-10-one
Reactant of Route 3
Strychnidin-10-one
Reactant of Route 4
Strychnidin-10-one
Reactant of Route 5
Strychnidin-10-one
Reactant of Route 6
Strychnidin-10-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.